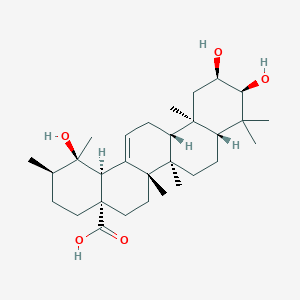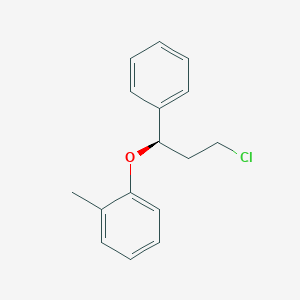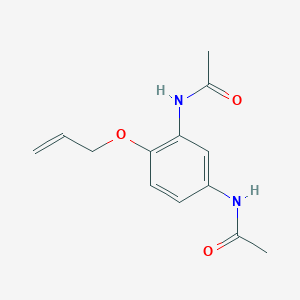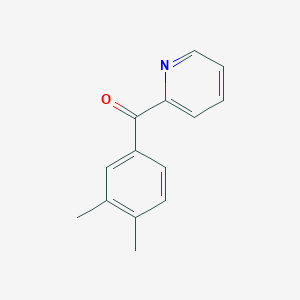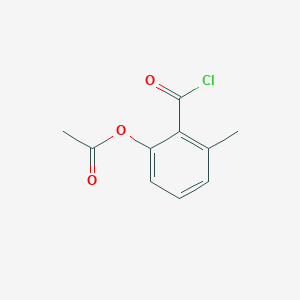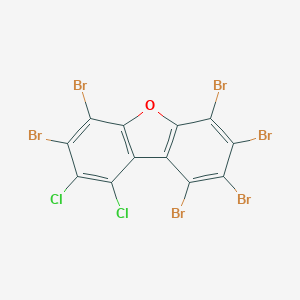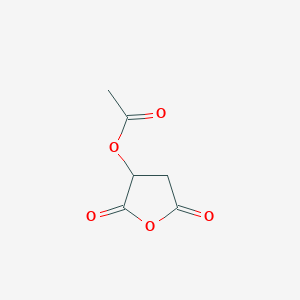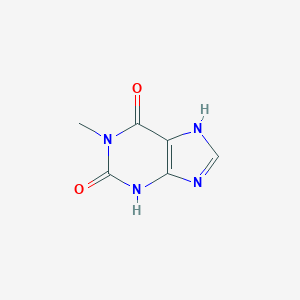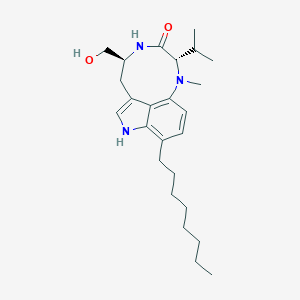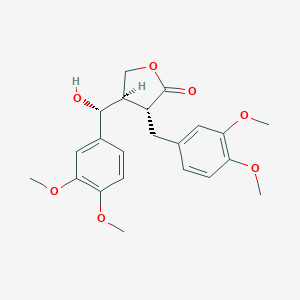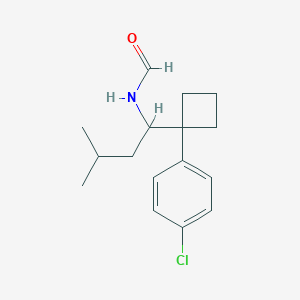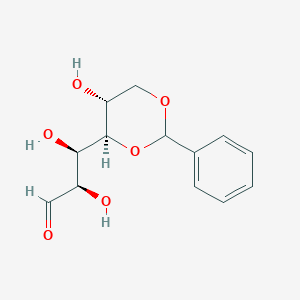
4,6-O-Benzylidene-D-glucose
説明
4,6-O-Benzylidene-D-glucose is a derivative of glucose, which is widely studied in carbohydrate chemistry due to its unique structural and chemical properties.
Synthesis Analysis
- Stereoselective synthesis of methyl 4,6-O-benzylidene derivatives has been achieved, highlighting the versatility in modifying the glucose molecule (Liu, Zhang, & Zhang, 2001).
- Other synthesis methods include the use of thioglucosides as intermediates, demonstrating the compound's utility in synthesizing more complex oligosaccharides (Holick, Chiu, & Anderson, 1976).
Molecular Structure Analysis
- X-ray crystallographic analysis provides insights into the molecular structure, revealing how certain groups are positioned relative to the glucose backbone (Liu, Zhang, & Zhang, 2001).
Chemical Reactions and Properties
- 4,6-Benzylidene-D-glucose and its derivatives have been studied for their effects on protein synthesis and cell survival, indicating its potential in biochemical applications (Pettersen, Dornish, & Rønning, 1985).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and crystalline structure can be inferred from the molecular structure analysis and synthesis methods used (Liu, Zhang, & Zhang, 2001).
Chemical Properties Analysis
- Studies on derivatives like benzylidene acetal and its fragmentation route to 6-deoxy sugars show the versatility and reactivity of 4,6-O-Benzylidene-D-glucose in forming complex sugar structures (Crich & Yao, 2004).
科学的研究の応用
1. Inhibition of Protein Synthesis in Cancer Research
- Application Summary: 4,6-Benzylidene-D-glucose (BG) has been used to study its effects on cell-cycle kinetics, protein synthesis, and cell survival of human NHIK 3025 cells . The effects are compared with results reported previously for benzaldehyde, which was shown to inhibit protein synthesis as well as induce metaphase inhibition .
- Methods of Application: The effect of BG on protein synthesis was measured as a reduction in the rate of incorporation of [3H]valine . This is a measure of the rate of total protein synthesis .
- Results: BG exerted an effect on protein synthesis similar to that of benzaldehyde, but did not affect metaphase . Both drugs induced inhibition of cell-cycle progression during interphase, which is thought to be a secondary result of the protein synthesis inhibition .
2. Synthesis of Glycosides
- Application Summary: 4,6-O-Benzylidene-D-glucose is used in the synthesis of glycosides . Thioglycosides represent key donor intermediates for their activation in glycosylation reactions and for their great stability .
- Methods of Application: The preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-D-pyranoses of glucose, galactose, and mannose are described . The global procedure involved the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .
- Results: The presence of a benzylidene moiety confers to the molecule a double advantage: it can influence the stereochemistry of the glycosylation reaction and can be selectively opened to generate different species having a free secondary hydroxyl group .
3. Pharmaceutical Intermediate
- Application Summary: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is used as a chiral building block and important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical, pharmaceutical intermediate, pharmaceutical research and reagent .
4. Photo-responsive Organogelators
- Application Summary: A novel class of azobenzenes incorporating 4,6-O-protected sugars as photo-responsive organogelators has been developed . These organogelators can gel even at lower concentrations .
- Methods of Application: The organogelators were designed and synthesized, and their properties were characterized using different spectral techniques .
- Results: The main driving force for the self-assembly is through cooperative interactions exhibited by the different groups viz., sugar hydroxyl (hydrogen bonding interaction), azobenzene (aromatic interaction) and alkyl chain of the protecting group (van der Waals interaction) .
5. Research and Drug Development
- Application Summary: 4,6-O-Benzylidene-D-glucose presents as an efficacious resource for researchers and drug developers who wish to attain an enhanced knowledge of intricate pathophysiology related to the conditions .
- Results: Its distinctive molecular makeup renders it a potent tool for experimental endeavors .
6. Synthesis of Carbohydrates
- Application Summary: 4,6-O-Benzylidene-D-glucose is a useful intermediate for the synthesis of carbohydrates .
7. Preparation of Thioglycosides
- Application Summary: Among the standardized thioglycoside donors, phenyl- or p-tolyl 4,6-O-benzylidene-2,3-di-O-benzyl thioglycosides are often used in glycosylation reactions .
- Methods of Application: Their preparation typically involves the formation of the thioglycosides from the peracetylated monosaccharide followed by deacetylation, introduction of the benzylidene in different conditions, and benzylation usually with sodium hydride and benzyl bromide .
将来の方向性
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952932 | |
| Record name | 4,6-O-Benzylidenehexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucose | |
CAS RN |
30688-66-5 | |
| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-O-Benzylidenehexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




